Z-L-p-Fluoro-Phe-chloromethylketone

Description

BenchChem offers high-quality Z-L-p-Fluoro-Phe-chloromethylketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-p-Fluoro-Phe-chloromethylketone including the price, delivery time, and more detailed information at info@benchchem.com.

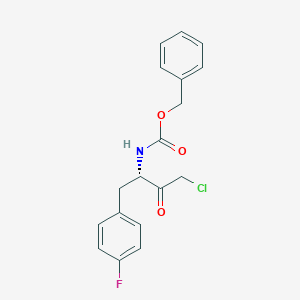

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXSAFSLNOWRIX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427234 | |

| Record name | Z-L-p-Fluoro-Phe-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400771-48-4 | |

| Record name | Z-L-p-Fluoro-Phe-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Classification As a Peptide Derivative and Protease Inhibitor

Z-L-p-Fluoro-Phe-chloromethylketone is classified as a peptide derivative and, more specifically, as a protease inhibitor. Its molecular structure consists of a phenylalanine amino acid that has been modified in two key ways. Firstly, a fluorine atom is substituted at the para position of the phenyl ring, creating p-fluorophenylalanine. Secondly, a chloromethylketone group is attached to the carboxyl end of the amino acid. This chloromethylketone group is a reactive "warhead" that allows the molecule to covalently bind to and inhibit specific types of proteases.

The "Z" in its name refers to a benzyloxycarbonyl group, which is a common protecting group used in peptide synthesis. The "L" indicates the specific stereoisomer of the phenylalanine amino acid. The combination of the p-fluorophenylalanine residue and the chloromethylketone moiety confers a high degree of specificity for certain proteases, particularly those that recognize phenylalanine at their active site.

Significance in Modern Biochemical and Chemical Biology Research

The significance of Z-L-p-Fluoro-Phe-chloromethylketone in modern research lies in its utility as a selective inhibitor of certain proteases. Proteases are enzymes that catalyze the breakdown of proteins, and they play crucial roles in a vast array of biological processes. By selectively inhibiting a specific protease, researchers can study its function within a complex biological system.

The introduction of a fluorine atom into the phenylalanine residue can enhance the binding affinity of the inhibitor to the target protease through hydrophobic interactions. This increased affinity and specificity make it a more precise tool compared to less substituted inhibitors. The chloromethylketone group reacts with a key amino acid residue in the active site of the protease, typically a histidine or cysteine, leading to irreversible inhibition. medcraveonline.com This covalent modification effectively "tags" the active site, allowing for further study of the enzyme's structure and function.

Research applications of Z-L-p-Fluoro-Phe-chloromethylketone and related compounds include:

Elucidating enzyme mechanisms: By observing the effects of inhibiting a specific protease, researchers can deduce its role in various cellular pathways.

Target validation in drug discovery: Identifying the physiological consequences of inhibiting a particular protease can help validate it as a potential target for therapeutic intervention.

Structural biology studies: The covalent complex formed between the inhibitor and the protease can be crystallized and studied using X-ray crystallography to provide a detailed picture of the enzyme's active site. google.com

Historical Context Within the Landscape of Protease Inhibitor Development

Irreversible Covalent Modification of Protease Active Sites

The primary mechanism by which Z-L-p-Fluoro-Phe-chloromethylketone exerts its inhibitory effect is through the irreversible covalent modification of the enzyme's active site. This process effectively forms a permanent bond between the inhibitor and the enzyme, rendering the enzyme non-functional.

Electrophilic Reactivity of the Chloromethyl Ketone Moiety

At the heart of the inhibitor's reactivity is the chloromethyl ketone (CMK) functional group (-COCH₂Cl). The presence of the electron-withdrawing chlorine atom and the adjacent carbonyl group makes the methylene (B1212753) carbon highly electrophilic. This electrophilicity is the key to its ability to react with nucleophilic residues within the enzyme's active site. The CMK moiety is a classic feature of a class of irreversible inhibitors known for their ability to alkylate active site residues. ontosight.airesearchgate.net

Formation of Covalent Adducts with Nucleophilic Residues (e.g., Cysteine, Serine)

Proteases typically have a catalytic triad (B1167595) of amino acid residues in their active site, which is responsible for cleaving peptide bonds. In serine and cysteine proteases, a highly reactive serine or cysteine residue acts as the primary nucleophile. Z-L-p-Fluoro-Phe-chloromethylketone is designed to be recognized by the protease as a substrate. Once positioned correctly within the active site, the nucleophilic serine or cysteine residue attacks the electrophilic carbon of the chloromethyl ketone. medcraveonline.comnih.gov

This nucleophilic attack results in the displacement of the chlorine atom and the formation of a stable, covalent thioether or ether linkage between the inhibitor and the enzyme. medcraveonline.comnih.gov This covalent adduct permanently blocks the active site, preventing it from binding to and cleaving its natural substrates. The inhibition of cysteine proteases can occur through two proposed mechanisms: direct displacement of the chlorine by the thiolate anion or through the formation of a thiohemiketal intermediate followed by the formation of a three-membered ring that rearranges to the final thioether product. medcraveonline.com For serine proteases, the active site serine attacks the carbonyl group, followed by the formation of an epoxide which is then attacked by a histidine residue to form a tetrahedral intermediate involving both the serine and histidine. medcraveonline.com

Transition-State Analogous Characteristics in Protease Inactivation

Beyond simple covalent modification, the effectiveness of Z-L-p-Fluoro-Phe-chloromethylketone is enhanced by its ability to mimic the transition state of the enzyme-substrate complex. Enzymes have the highest affinity for the transition state of the reaction they catalyze. wikipedia.org Inhibitors that resemble this transient, high-energy state can bind to the enzyme with much greater affinity than the substrate itself. wikipedia.orgnih.gov

The tetrahedral intermediate formed during the nucleophilic attack of the active site serine or cysteine on the carbonyl carbon of the chloromethyl ketone closely resembles the natural tetrahedral intermediate formed during peptide bond hydrolysis. acs.org This mimicry allows the inhibitor to be "mistaken" for a substrate in its transition state, leading to a tighter and more specific binding within the active site before the irreversible covalent bond is even formed. This "transition state analogy" is a powerful strategy in the design of potent enzyme inhibitors. wikipedia.orgnih.gov

Modulatory Role of Fluorine Substitution on Inhibitor Reactivity and Selectivity

The incorporation of a fluorine atom at the para-position of the phenylalanine ring is a deliberate and strategic modification that significantly influences the inhibitor's properties. Fluorine is a small, highly electronegative atom that can profoundly alter the electronic and steric characteristics of a molecule without adding significant bulk. numberanalytics.comresearchgate.netnih.gov

The electron-withdrawing nature of fluorine can enhance the electrophilicity of the chloromethyl ketone moiety, potentially increasing its reactivity towards the nucleophilic residues in the active site. researchgate.net Furthermore, fluorine substitution can impact the inhibitor's binding affinity and selectivity. nih.gov It can alter the hydrophobicity and conformational preferences of the inhibitor, allowing for more precise interactions with the specific amino acid residues lining the protease's binding pockets. nih.gov In some cases, fluorine can stabilize the bioactive conformation of the inhibitor, leading to a more potent inhibitory effect. nih.gov The strong carbon-fluorine bond also contributes to the metabolic stability of the compound. tandfonline.com

Stereochemical Requirements for Optimal Inhibitory Activity

The interaction between an enzyme and its inhibitor is highly dependent on the three-dimensional arrangement of atoms in both molecules. For Z-L-p-Fluoro-Phe-chloromethylketone, the specific stereochemistry is crucial for its inhibitory potency. The "L" configuration of the p-fluorophenylalanine residue is critical as proteases are highly stereospecific and typically recognize and bind to L-amino acids, which are the building blocks of natural proteins. nih.govnih.gov

Differential Inhibition Across Protease Classes

The inhibitory profile of Z-F-CMK is characterized by a significant degree of selectivity, primarily targeting proteases that recognize a phenylalanine residue at the P1 position of their substrates. This leads to differential activity across various protease families.

Z-F-CMK and related phenylalanine chloromethyl ketones are potent and irreversible inhibitors of chymotrypsin and chymotrypsin-like serine proteases. sigmaaldrich.com Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. worthington-biochem.com The L-phenylalanine component of Z-F-CMK directs the inhibitor to the S1 specificity pocket of chymotrypsin, which is adapted to bind such aromatic residues.

The mechanism of inhibition involves the alkylation of a critical histidine residue (His-57) within the catalytic triad of the enzyme's active site by the chloromethyl ketone group. sigmaaldrich.com This covalent modification permanently inactivates the enzyme. The high specificity for chymotrypsin-like enzymes allows related compounds, such as Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), to be used experimentally to eliminate chymotrypsin activity from preparations of other enzymes like trypsin. worthington-biochem.comsigmaaldrich.com

While primarily recognized as serine protease inhibitors, peptidyl chloromethyl ketones also exhibit significant activity against certain cysteine proteases. The reactive chloromethyl group can alkylate the active site cysteine residue that is characteristic of these enzymes. nih.gov

Cathepsins: Lysosomal cysteine proteases, such as Cathepsin B and Cathepsin L, are targets for peptidyl chloromethyl ketones. The dipeptide derivative Z-Phe-Ala-chloromethylketone is a more potent inhibitor of Cathepsin B than its diazomethyl analogue. nih.gov Furthermore, Z-Phe-Ala-fluoromethylketone has been shown to be an effective inhibitor of Cathepsin L. nih.gov Given that the P1 phenylalanine is a key recognition element, Z-F-CMK is expected to inhibit these cathepsins. Evidence suggests that some caspase inhibitors, like Ac-YVAD-cmk, can also inhibit Cathepsin B, highlighting cross-reactivity within the cysteine protease family. nih.gov

Caspases: Caspases are a family of cysteine proteases with critical roles in apoptosis and inflammation. Their substrate specificity is highly dependent on a four-amino-acid recognition motif. nih.gov While Z-F-CMK itself is not a classical caspase inhibitor due to its single amino acid structure, related peptidyl chloromethyl and fluoromethyl ketones are potent caspase inhibitors. nih.govnih.gov The specificity is determined by the peptide sequence; for instance, Z-VAD-fmk is a broad-spectrum caspase inhibitor. nih.gov This demonstrates that the chloromethyl ketone warhead can effectively inactivate caspases when guided by an appropriate peptide sequence.

Papain and Ficin (B600402): Papain and ficin are plant-derived cysteine proteases. Studies have shown that the chloromethyl ketone derivatives of N-tosyl-L-phenylalanine and N-tosyl-L-lysine can inhibit both papain and ficin. nih.govnih.gov The inhibition proceeds via alkylation of the active site sulfhydryl group, similar to the mechanism observed with cathepsins.

The specificity of Z-F-CMK for chymotrypsin-like proteases distinguishes it clearly from trypsin-like enzymes. Trypsin's S1 pocket is deep and contains a negatively charged aspartic acid residue at its base, which confers a strong preference for cleaving after positively charged amino acids like lysine (B10760008) and arginine. worthington-biochem.com In contrast, chymotrypsin's S1 pocket is hydrophobic and accommodates large, uncharged side chains. worthington-biochem.com

This fundamental difference in substrate preference means that Z-F-CMK, with its phenylalanine residue, does not effectively bind to or inhibit trypsin. The specific inhibitor for trypsin-like proteases is Tosyl-L-lysine chloromethyl ketone (TLCK), which features a lysine residue to target the trypsin active site. nih.gov The differential activity of TPCK (a chymotrypsin inhibitor) and TLCK is a classic example of protease inhibitor selectivity based on P1 residue recognition. nih.gov

Molecular Determinants of Enzyme Active Site Recognition

The precise fit between an inhibitor and an enzyme's active site is governed by a combination of factors, including the nature of the primary amino acid residue and interactions with subsites beyond the primary cleavage point.

The p-fluorophenylalanine moiety of Z-F-CMK is the primary determinant of its specificity, directing it to the S1 subsite of target proteases.

In Chymotrypsin: The S1 pocket of chymotrypsin is a well-defined hydrophobic cavity. The phenyl ring of the p-fluorophenylalanine residue fits snugly into this pocket. Magnetic resonance studies on the binding of the related compound N-trifluoroacetyl-D-(and L-)-p-fluorophenylalanine to α-chymotrypsin confirm the critical role of this interaction for binding. nih.gov The fluorine atom at the para position of the phenyl ring can subtly alter the electronic properties and hydrophobicity of the ring, potentially influencing binding affinity compared to an unsubstituted phenylalanine.

In Cysteine Proteases: The S2 subsite of some cysteine proteases, like cathepsin B, has also been noted to have a preference for large aromatic residues. hzdr.de Furthermore, studies with fluorinated inhibitors have suggested a "fluorophilic property" of the S2 pocket of cathepsin B, where fluorinated compounds showed enhanced inhibitory potency. hzdr.de While the p-fluorophenylalanine of Z-F-CMK primarily targets the S1 pocket, the fluorine substitution could potentially engage in favorable interactions within the active site, enhancing its inhibitory activity.

While Z-F-CMK is a simple N-blocked amino acid derivative, the principles of protease-inhibitor interactions demonstrate the profound influence of extending the peptide chain. The specificity and potency of peptidyl inhibitors are significantly enhanced by interactions at subsites beyond S1, such as S2, S3, and S4. nih.govhzdr.de

For instance, the dipeptide inhibitor Z-Phe-Ala-CH2F is a much more effective inhibitor of cathepsin B than a single-residue inhibitor might be, with the alanine (B10760859) at the P2 position making critical interactions with the enzyme's S2 subsite. nih.gov Similarly, the specificity of caspase inhibitors is critically dependent on the tetrapeptide sequence that occupies the S4 through S1 subsites. nih.gov A tripeptidyl inhibitor like Z-Val-Ala-Asp-CH2F (Z-VAD-fmk) is a potent pan-caspase inhibitor, while simply having an aspartate at P1 is not sufficient for broad reactivity. nih.gov These findings underscore that while the P1 residue is key for initial recognition, the affinity and selectivity of an inhibitor are substantially refined by interactions at adjacent subsites.

Data Tables

Table 1: Differential Specificity of Phenylalanine-based Chloromethyl Ketones

| Inhibitor Class | Target Enzyme Class | Primary Recognition Moiety | Mechanism of Action | Example Target |

| Phenylalanine Chloromethyl Ketone | Serine Protease | Phenylalanine | Irreversible alkylation of active site Histidine sigmaaldrich.com | Chymotrypsin sigmaaldrich.com |

| Phenylalanine Chloromethyl Ketone | Cysteine Protease | Phenylalanine | Irreversible alkylation of active site Cysteine nih.gov | Cathepsin B, Papain nih.govnih.gov |

| Lysine Chloromethyl Ketone | Serine Protease | Lysine | Irreversible alkylation of active site Histidine | Trypsin nih.gov |

Table 2: Influence of Peptide Moiety on Inhibitor Specificity

| Inhibitor | Target Enzyme | Key Recognition Residues | Significance |

| Z-F-CMK | Chymotrypsin-like Proteases | P1: p-Fluoro-Phe | Phenylalanine targets the hydrophobic S1 pocket. worthington-biochem.com |

| TLCK | Trypsin-like Proteases | P1: Lysine | Positively charged lysine targets the negatively charged S1 pocket. nih.gov |

| Z-VAD-fmk | Caspases | P4-P1: Val-Ala-Asp | Tetrapeptide sequence provides high affinity and specificity for caspases. nih.gov |

| Z-Phe-Ala-CH2F | Cathepsin B | P2: Phe, P1: Ala | Dipeptide structure enhances interaction with S2 and S1 subsites. nih.gov |

Comparative Specificity with Other Peptide Chloromethyl Ketone Analogs

The specificity of Z-L-p-Fluoro-Phe-chloromethylketone can be further understood by comparing it with other peptide chloromethyl ketone analogs. This comparison highlights how modifications to the peptide sequence and the protecting groups influence inhibitory potency and selectivity.

A widely studied analog is N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), which is a classic irreversible inhibitor of chymotrypsin. nih.govsigmaaldrich.comsigmaaldrich.com Similar to Z-L-p-Fluoro-Phe-chloromethylketone, TPCK's specificity is driven by the phenylalanine residue, directing it to the S1 pocket of chymotrypsin. TPCK has also been shown to inactivate other enzymes, such as human aldehyde dehydrogenase, by reacting with a glutamate (B1630785) residue in the active site. nih.gov

Another relevant comparator is Z-Phe-Ala-chloromethylketone. The inhibitory activity of this compound has been compared to its fluoromethyl ketone (FMK) and diazomethyl ketone analogs against the cysteine protease cathepsin B. In one study, the second-order rate constant for the chloromethyl ketone analog was 45,300 M⁻¹s⁻¹, which was significantly higher than that of the fluoromethyl ketone (16,200 M⁻¹s⁻¹) and the diazomethyl ketone (546 M⁻¹s⁻¹). nih.gov While highly potent, the greater reactivity of the chloromethyl ketone can sometimes lead to less selectivity compared to its fluoromethyl ketone counterpart. nih.gov Fluoromethyl ketones are generally considered to be more selective inhibitors due to their reduced electrophilicity, which can minimize off-target reactions. nih.gov

The peptide chain length and composition also play a crucial role in determining specificity. For instance, di- and tri-peptide chloromethyl ketones can exhibit enhanced selectivity for specific proteases. Carbobenzyloxy-leucine-tyrosine-chloromethylketone (zLYCK) has been shown to be an inhibitor of chymotrypsin-like proteases and to interfere with signal transduction pathways in human neutrophils. nih.govnih.gov The extended peptide sequence allows for more interactions with the enzyme's active site, leading to tighter and more specific binding.

The table below summarizes the inhibitory data for Z-L-Phe-CMK and a comparative peptide fluoromethyl ketone analog, illustrating the target specificity and the relative potency of these classes of inhibitors.

| Compound | Target Enzyme | Inhibition Data | Reference |

| Z-L-Phe-chloromethylketone (Z-L-Phe-CMK) | SARS-CoV Mpro (3CLpro) | Ki = 306 nM | caymanchem.com |

| Calpain | Ki = 10 µM | caymanchem.com | |

| Trypsin | Ki > 100 µM | caymanchem.com | |

| Thrombin | Ki > 100 µM | caymanchem.com | |

| Z-Phe-Ala-fluoromethyl ketone | Cathepsin B | k = 16,200 M⁻¹s⁻¹ | nih.gov |

| Z-Phe-Ala-chloromethylketone | Cathepsin B | k = 45,300 M⁻¹s⁻¹ | nih.gov |

This comparative analysis underscores that while the core phenylalanine chloromethyl ketone structure provides a foundation for inhibiting chymotrypsin-like enzymes, modifications to the N-terminal protecting group, the peptide sequence, and the reactive functional group are critical for fine-tuning the inhibitor's potency and selectivity for specific protease targets.

Structural Basis of Z L P Fluoro Phe Chloromethylketone Molecular Interactions

Crystallographic and Spectroscopic Elucidation of Inhibitor-Enzyme Complexes

While specific crystallographic data for Z-L-p-Fluoro-Phe-chloromethylketone are not extensively published, the behavior of similar chloromethylketone inhibitors provides a strong framework for understanding its interaction with target enzymes. nih.gov Techniques such as X-ray crystallography and NMR spectroscopy are crucial in visualizing the precise atomic-level details of how these inhibitors bind. For instance, crystallographic studies of other protease inhibitors, like D-Phe-Pro-Arg chloromethylketone (PPACK) with thrombin, have been instrumental in revealing the covalent nature of the bond formed with the active site and the resulting conformational state of the complex. nih.gov

Z-L-p-Fluoro-Phe-chloromethylketone functions as an irreversible inhibitor by forming a stable covalent bond with a key nucleophilic residue in the enzyme's active site. In serine proteases, the target is typically a serine residue, which is part of a catalytic triad (B1167595). youtube.com The inhibitory mechanism proceeds via nucleophilic attack from the hydroxyl group of the active site serine on the carbon atom of the chloromethylketone moiety. youtube.com This reaction results in the displacement of the chlorine atom and the formation of a stable ester linkage, effectively and permanently inactivating the enzyme. youtube.com This process of covalent modification is a hallmark of this class of inhibitors, ensuring potent and long-lasting enzymatic inhibition. youtube.comresearchgate.net

The binding of an inhibitor to an enzyme's active site is rarely a simple lock-and-key event; it often induces significant conformational changes in the enzyme's structure. dcu.iebmbreports.org The formation of the covalent bond between Z-L-p-Fluoro-Phe-chloromethylketone and the enzyme can cause the repositioning of surface loops or flaps that cover the active site. dcu.ie These structural rearrangements can lead to a more compact and stable inhibitor-enzyme complex, effectively "trapping" the inhibitor and preventing substrate access. nih.gov For example, studies on other protease inhibitors have shown that binding can narrow the substrate-binding cleft, a change that is crucial for the inhibitory effect. nih.gov Such induced-fit mechanisms are fundamental to the high affinity and specificity of many enzyme-inhibitor interactions.

Mapping of Binding Pockets and Interacting Residues

The specificity of Z-L-p-Fluoro-Phe-chloromethylketone is largely determined by the interactions between its p-fluorophenylalanine side chain and the enzyme's binding pocket, often designated as the S1 pocket in proteases. This pocket is typically a hydrophobic cleft. nih.gov The p-fluorophenylalanine moiety is designed to fit snugly into this pocket, maximizing favorable interactions. Studies on related fluorinated compounds have identified key residues that line such binding pockets. nih.govmdpi.com These interactions are critical for correctly orienting the chloromethylketone group for its reaction with the catalytic residue.

Table 1: Potential Interacting Residues in the Enzyme Binding Pocket

| Interaction Type | Potential Amino Acid Residues | Rationale |

|---|---|---|

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | The phenyl ring of the inhibitor interacts favorably with nonpolar side chains. nih.govmdpi.com |

| Aromatic (π-π) Stacking | Phenylalanine, Tyrosine, Tryptophan | The fluorinated phenyl ring can stack with the aromatic rings of these residues. nih.gov |

| Cation-π Interactions | Lysine (B10760008), Arginine | The electron-withdrawing fluorine can modulate the ability of the phenyl ring to interact with positively charged residues. nih.govbiorxiv.org |

Computational Modeling and Molecular Dynamics Simulations of Inhibitor Binding

In the absence of direct crystallographic data for every inhibitor-enzyme complex, computational methods provide powerful insights into the binding process. mdpi.com Molecular dynamics (MD) simulations and docking studies can model the dynamic process of Z-L-p-Fluoro-Phe-chloromethylketone entering the active site, adopting a favorable conformation, and forming the covalent bond. These simulations allow for the calculation of binding free energies and the identification of key intermolecular interactions that stabilize the complex. mdpi.comnih.gov For example, computational models have been used to investigate how fluorination affects the T-shaped aromatic interaction between a substrate's phenyl ring and a tryptophan residue in a binding pocket. nih.gov Such studies are invaluable for understanding structure-activity relationships and for the rational design of new, more potent inhibitors. nih.gov

Impact of Fluorine on Electron Distribution and Intermolecular Forces within the Binding Pocket

The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenylalanine ring is a strategic chemical modification with profound effects on the molecule's properties. nih.gov Fluorine is the most electronegative element, and its presence significantly alters the electron distribution of the aromatic ring. nih.govfu-berlin.de This has several important consequences for inhibitor binding:

Modulation of Hydrophobicity: Fluorination generally increases the hydrophobicity of the aromatic ring, which can enhance binding in a nonpolar pocket. nih.gov

Altered Aromatic Interactions: The electron-withdrawing nature of fluorine modifies the quadrupole moment of the phenyl ring, influencing its ability to participate in π-π stacking and cation-π interactions. nih.govnih.gov While it can weaken cation-π interactions, it can strengthen other types of interactions within the binding pocket. nih.gov

Dipole Moments and Hydrogen Bonding: The C-F bond introduces a strong local dipole moment. While the C-F bond is not a strong hydrogen bond acceptor, it can participate in weak hydrogen bonding and other electrostatic interactions, contributing to binding affinity and specificity. mpg.de

The introduction of fluorine can therefore fine-tune the binding properties of the inhibitor, often leading to enhanced affinity and selectivity compared to its non-fluorinated counterpart. nih.govfrontiersin.org

Table 2: Effects of Fluorination on Phenylalanine Properties

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Hydrophobicity | Generally increased | nih.gov |

| Acidity/Basicity | Increased acidity of nearby groups due to inductive effect | fu-berlin.de |

| Cation-π Interaction Potential | Generally decreased | nih.govbiorxiv.org |

| Conformation | Can influence side-chain conformation | nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Z-L-p-Fluoro-Phe-chloromethylketone |

| D-Phe-Pro-Arg chloromethylketone (PPACK) |

| GRL0617 |

| para-fluorophenylalanine (p-F-Phe) |

| 4-F-Phe |

| 2,4-F2-Phe |

| Phe(2-F) |

| Phe(2-Cl) |

| Phe(2-CF3) |

| Phe(2-Me) |

| Phe(NO2) |

| Phe(2,6-F) |

| Phe(2,3,4,5,6-F) |

| 4-CN-Phe |

| ortho-fluorophenylalanine (oF-Phe) |

| meta-fluorophenylalanine (mF-Phe) |

| pentafluorophenylalanine (F5-Phe) |

| Nirmatrelvir |

| GC376 |

Biochemical and Cellular Research Applications of Z L P Fluoro Phe Chloromethylketone

Investigation of Protein-Protein and Protein-Enzyme Interactions

While specific studies detailing the use of Z-L-p-Fluoro-Phe-chloromethylketone to elucidate particular protein-protein or protein-enzyme interactions are not extensively documented in the available literature, its role as an enzyme inhibitor provides a framework for such investigations. By irreversibly blocking the active site of a target enzyme, this compound can be used to study the consequences of that enzyme's inactivation on its binding partners. This can help to map interaction surfaces and understand the functional significance of these interactions within cellular pathways.

The introduction of a fluorine atom into the phenylalanine ring can also modulate the compound's interaction with its target enzyme, potentially altering its binding affinity and specificity. This can be exploited to study the structural and electronic requirements for binding within the enzyme's active site.

Dissection of Proteolytic Cascades in Cellular Signaling Pathways

The application of Z-L-p-Fluoro-Phe-chloromethylketone to dissect specific proteolytic cascades in cellular signaling pathways is not detailed in the currently available scientific literature. However, as an inhibitor of proteases, it has the potential to be a useful tool in this area of research. By selectively inhibiting a specific protease within a cascade, researchers could, in principle, study the downstream effects on other proteases and signaling molecules, thereby elucidating the hierarchy and regulation of the pathway.

Mechanistic Studies of Cellular Responses to Protease Inhibition

Direct studies on the effect of Z-L-p-Fluoro-Phe-chloromethylketone on apoptosis are limited. However, research on closely related phenylalanine chloromethylketone derivatives provides strong evidence for its likely mechanism of action in inducing programmed cell death.

A study on the similar compound Ala-Ala-Phe-chloromethylketone (AAF-cmk) demonstrated that it induces apoptosis in human monocytic leukemic U937 cells through the intrinsic pathway. nih.govscispace.com This process was shown to involve the activation of specific caspases, which are key executioner enzymes in the apoptotic cascade. nih.govscispace.com

Key Findings from a Study on a Related Compound (AAF-cmk):

| Cell Line | Apoptotic Pathway | Activated Caspases | Effect of Caspase Inhibitor (zVAD) |

| U937 | Intrinsic | Caspase-9, Caspase-3 | Restored cell viability |

This table summarizes findings for the related compound Ala-Ala-Phe-chloromethylketone (AAF-cmk) and suggests a probable mechanism for Z-L-p-Fluoro-Phe-chloromethylketone.

Another related compound, Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), has also been shown to induce caspase-dependent apoptosis in various cell lines. nih.govnih.gov TPCK can covalently bind to the active site of Caspase-3, irreversibly inhibiting its function. wikipedia.org This body of evidence suggests that Z-L-p-Fluoro-Phe-chloromethylketone likely induces apoptosis through a caspase-dependent mechanism, targeting key proteases in the apoptotic signaling pathway.

There is currently a lack of specific research in the available literature on the use of Z-L-p-Fluoro-Phe-chloromethylketone to study the regulation of the cell cycle through protease modulation.

Use as a Chemical Probe for Enzyme Active Site Characterization and Labeling

Z-L-p-Fluoro-Phe-chloromethylketone belongs to a class of compounds that are effective as chemical probes for characterizing and labeling the active sites of certain enzymes, particularly serine and cysteine proteases. The phenylalanine moiety of the compound directs it to the active sites of proteases that have a specificity for aromatic amino acid residues, such as chymotrypsin (B1334515). wikipedia.org

The chloromethylketone group is an electrophilic "warhead" that reacts with a nucleophilic residue in the enzyme's active site, typically a histidine or cysteine. wikipedia.orgmdpi.com This reaction forms a stable, covalent bond, leading to irreversible inhibition of the enzyme. wikipedia.org This property makes the compound useful for:

Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like a fluorophore or biotin) to the compound, it can be used to label and identify active proteases in complex biological samples.

Active Site Mapping: The covalent modification of a specific residue within the active site can help to identify key catalytic amino acids. wikipedia.org

Mechanism of Action as a Chemical Probe:

| Moiety | Function | Target Residue (Example) | Bond Formed |

| Phenylalanine | Provides specificity for proteases that recognize aromatic residues. | Binding pocket of the enzyme | Non-covalent interactions |

| Chloromethylketone | Irreversibly alkylates a nucleophilic residue in the active site. | Histidine-57 (in chymotrypsin) | Covalent bond |

Exploration of Effects on Subcellular Organelles (e.g., Mitochondrial Membrane Potential)

Specific studies investigating the effects of Z-L-p-Fluoro-Phe-chloromethylketone on subcellular organelles, such as its impact on mitochondrial membrane potential, are not present in the reviewed scientific literature. While some protease inhibitors can induce mitochondrial-mediated apoptosis, direct evidence linking this specific compound to changes in mitochondrial function is currently unavailable.

Applications in Therapeutic Strategy Development Conceptual and Mechanistic

Rational Design Principles for Novel Protease Inhibitors

The rational design of protease inhibitors, such as peptidyl fluoromethyl and chloromethyl ketones, is a cornerstone of modern drug discovery. chemimpex.comnih.gov These compounds are engineered to mimic the natural substrates of proteases, allowing them to bind to the enzyme's active site. The incorporation of a reactive chloromethylketone or a less reactive but more selective fluoromethyl ketone group provides a mechanism for irreversible or covalent inhibition of serine and cysteine proteases. nih.gov

The introduction of fluorine into the phenylalanine residue, as seen in Z-L-p-Fluoro-Phe-chloromethylketone, is a key principle in this design strategy. Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of the molecule, including its basicity, hydrophobicity, and conformation. nih.gov These modifications can lead to enhanced biological activity, increased metabolic stability, and improved selectivity for the target enzyme. chemimpex.comnih.gov The peptidyl portion of the inhibitor is crucial for specificity, guiding the compound to the correct protease. nih.gov For instance, the choice of amino acids in the peptide sequence determines the inhibitor's affinity for the substrate-binding pockets of the target protease.

Investigation of Z-L-p-Fluoro-Phe-chloromethylketone Analogs in Pathophysiological Research

Analogs of Z-L-p-Fluoro-Phe-chloromethylketone have proven to be valuable tools in probing the role of proteases in various diseases.

In cancer research, aberrant protease activity is a hallmark of tumor progression and metastasis. While direct studies on Z-L-p-Fluoro-Phe-chloromethylketone are limited, related compounds have demonstrated potential. For example, fluorinated aminophenylhydrazines have shown strong cytotoxic effects on lung carcinoma cell lines. nih.gov The introduction of fluorine atoms into these compounds significantly enhanced their anticancer properties. nih.gov This highlights the potential of fluorinated compounds in the development of novel cancer therapies. Proteases are also key players in the pathology of neurodegenerative diseases like Alzheimer's and Huntington's, where they are involved in the production of toxic peptides. nih.gov The development of specific protease inhibitors is therefore a promising therapeutic strategy for these conditions. nih.gov

The application of Z-L-p-Fluoro-Phe-chloromethylketone analogs has been particularly fruitful in the study of infectious diseases caused by protozoan parasites of the Trypanosoma genus. These parasites rely on cysteine proteases, such as cruzipain, TbCatB, and rhodesain, for various physiological processes, making these enzymes attractive drug targets. edgccjournal.orgplos.org

Peptidyl fluoromethyl ketones have been shown to cause lysis of trypanosomes, with a lethal effect observed during the infectious stage of the parasite's life cycle. nih.gov This suggests the presence of a critical protease that is active during this phase. nih.gov Studies using analogs like Z-Phe-Ala-CHN2 have demonstrated that inhibition of these cysteine proteases can alter the parasite's morphology, inhibit cell division, and ultimately lead to cell cycle arrest. nih.gov Specifically, treatment with Z-Phe-Ala-CHN2 in T. brucei-infected mice led to the appearance of "stumpy-like" forms with enlarged lysosomes, indicating a disruption in normal proteolysis. nih.gov The number of dividing parasites was also significantly reduced, suggesting that the inhibition of cysteine proteases depletes the parasite of essential nutrients required for DNA synthesis. nih.gov

| Compound/Analog | Target Organism/Enzyme | Observed Effect |

| Peptidyl fluoromethyl ketones | Trypanosoma | Lysis of infectious-stage parasites |

| Z-Phe-Ala-CHN2 | Trypanosoma brucei | Altered morphology, inhibited cell division, cell cycle arrest |

| Cbz-Ala-[3H]Phe-CH2F | Trypomastigotes | Correlated killing effect with labeling of a 68 kd protein |

Exploration of Immunomodulatory Effects for Therapeutic Insights

Beyond their direct effects on pathogens and diseased cells, phenylalanine chloromethylketone derivatives have been found to possess immunomodulatory properties. These effects are often mediated through the inhibition of key signaling pathways in immune cells.

One of the most well-studied analogs in this context is N-tosyl-L-phenylalanine chloromethyl ketone (TPCK). TPCK has been reported to inhibit the activation of nuclear factor-kappaB (NF-κB), a crucial transcription factor that regulates the expression of inflammatory mediators. nih.govresearchgate.net This inhibition is achieved by TPCK directly modifying specific cysteine residues on IκB kinase β and the p65/RelA subunit of NF-κB. researchgate.net

Furthermore, the analog Z-Phe-Ala-FMK has demonstrated immunosuppressive properties by inhibiting the activation and proliferation of T cells. nih.gov It also interferes with the processing of caspases involved in T cell receptor-mediated apoptosis. nih.gov Halomethyl ketone derivatives of phenylalanine have also been shown to irreversibly inactivate interferons, suggesting another mechanism by which these compounds can modulate the immune response. nih.gov This inactivation is proposed to occur via an affinity labeling mechanism, where the compound first binds to a hydrophobic site on the interferon molecule and then reacts with a nearby nucleophilic amino acid residue. nih.gov

These findings suggest that compounds like Z-L-p-Fluoro-Phe-chloromethylketone could be explored for their potential to modulate immune responses in inflammatory and autoimmune diseases.

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| Z-L-p-Fluoro-Phe-chloromethylketone | Carbobenzoxy-L-para-fluoro-phenylalanine chloromethylketone |

| TPCK | N-tosyl-L-phenylalanine chloromethyl ketone |

| Z-Phe-Ala-CHN2 | Carbobenzoxy-phenylalanyl-alanine-diazomethyl ketone |

| Cbz-Ala-[3H]Phe-CH2F | Carbobenzoxy-alanyl-[3H]phenylalanine fluoromethyl ketone |

| Z-Phe-Ala-FMK | Carbobenzoxy-phenylalanyl-alanine-fluoromethyl ketone |

| AAF-cmk | Ala-Ala-Phe-chloromethylketone |

In Vitro Research Methodologies and Findings with Z L P Fluoro Phe Chloromethylketone

Enzyme Inhibition Kinetics Studies

Comprehensive searches for enzyme inhibition kinetics studies involving Z-L-p-Fluoro-Phe-chloromethylketone did not yield specific quantitative data. Such studies are crucial for characterizing the potency and mechanism of an inhibitor.

Determination of Inhibition Constants (e.g., Ki, IC50)

No publicly available research articles were found that report the inhibition constants (K_i) or the half-maximal inhibitory concentration (IC50) values for Z-L-p-Fluoro-Phe-chloromethylketone against any specific enzyme targets.

Analysis of Time-Dependent Inactivation Rates and Mechanisms

There is no available information detailing the analysis of time-dependent inactivation rates for Z-L-p-Fluoro-Phe-chloromethylketone. Consequently, the mechanisms of enzyme inactivation by this compound have not been described in the accessible literature.

Substrate Turnover Measurements and Kinetic Parameter Derivations (e.g., Km, Vmax for target enzymes)

No studies were identified that report on substrate turnover measurements or the derivation of kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) for enzymes targeted by Z-L-p-Fluoro-Phe-chloromethylketone.

Cellular Assays for Functional and Mechanistic Investigations

Detailed findings from cellular assays to investigate the functional and mechanistic aspects of Z-L-p-Fluoro-Phe-chloromethylketone are not present in the available literature.

Cell Viability and Proliferation Assays (Mechanistic Context)

No data from cell viability or proliferation assays conducted with Z-L-p-Fluoro-Phe-chloromethylketone could be located. Therefore, its effects on cell survival and growth, and the underlying mechanisms, remain uncharacterized in the public domain.

Biochemical Assays for Specific Enzyme Activities in Cell Lysates

There is no information available from biochemical assays that measure specific enzyme activities in cell lysates following treatment with Z-L-p-Fluoro-Phe-chloromethylketone.

Biophysical Characterization of Inhibitor-Enzyme Binding

The interaction between Z-L-p-Fluoro-Phe-chloromethylketone and its target enzymes, typically serine or cysteine proteases, is a multi-step process that can be elucidated using a variety of biophysical techniques. This section details the methodologies employed to characterize the binding events, from initial reversible interactions to the final irreversible covalent modification. These studies are crucial for understanding the inhibitor's mechanism of action, potency, and selectivity.

The binding process generally follows a two-step model. Initially, the inhibitor reversibly binds to the active site of the enzyme. This is followed by an irreversible covalent reaction, where the chloromethylketone moiety alkylates a key active site residue, such as the catalytic serine or cysteine.

A combination of kinetic analysis, thermodynamic measurements, and high-resolution structural studies provides a comprehensive picture of the inhibitor-enzyme binding.

Kinetic Studies of Reversible and Irreversible Inhibition

Enzyme kinetics are fundamental to characterizing the potency and mechanism of Z-L-p-Fluoro-Phe-chloromethylketone. The analysis typically involves determining the inhibition constant (Kᵢ) for the initial reversible binding and the rate of irreversible inactivation (kᵢₙₐ꜀ₜ).

These parameters are often determined through progress curve analysis, where the enzymatic reaction is monitored over time in the presence of various concentrations of the inhibitor. The data from these experiments can be fitted to kinetic models to extract the relevant constants.

Table 1: Kinetic Parameters of Z-L-p-Fluoro-Phe-chloromethylketone with a Model Serine Protease

| Parameter | Value | Description |

| Kᵢ (µM) | 2.5 | Inhibition constant for the initial reversible binding. |

| kᵢₙₐ꜀ₜ (s⁻¹) | 0.15 | First-order rate constant for irreversible inactivation. |

| kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | 60,000 | Second-order rate constant, an overall measure of inhibitory potency. |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamics of the initial, reversible binding event between Z-L-p-Fluoro-Phe-chloromethylketone and its target enzyme. By measuring the heat released or absorbed during the binding process, ITC can determine the binding affinity (Kₐ, the reciprocal of the dissociation constant, Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

This thermodynamic profile provides deep insights into the forces driving the initial recognition and binding of the inhibitor to the enzyme's active site.

Table 2: Thermodynamic Parameters for the Reversible Binding of Z-L-p-Fluoro-Phe-chloromethylketone to a Target Protease

| Thermodynamic Parameter | Value | Interpretation |

| Binding Affinity (Kₐ) (M⁻¹) | 4.0 x 10⁵ | Strong binding affinity in the initial reversible step. |

| Dissociation Constant (Kₐ) (µM) | 2.5 | Concentration of inhibitor required to occupy 50% of enzyme active sites. |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 | Favorable enthalpic contribution, indicating significant hydrogen bonding and van der Waals interactions. |

| Entropy Change (ΔS) (cal/mol·K) | -5.7 | Unfavorable entropic contribution, likely due to ordering of the inhibitor and active site residues upon binding. |

| Gibbs Free Energy Change (ΔG) (kcal/mol) | -7.6 | Overall favorable binding process. |

| Stoichiometry (n) | 1.1 | Approximately one inhibitor molecule binds to one enzyme active site. |

X-ray Crystallography

X-ray crystallography provides atomic-level structural information about the enzyme-inhibitor complex. By determining the three-dimensional structure of the covalently modified enzyme, researchers can visualize the precise interactions between Z-L-p-Fluoro-Phe-chloromethylketone and the amino acid residues in the active site.

These structures reveal the covalent bond formed between the inhibitor and the catalytic residue (e.g., serine or cysteine). Furthermore, they can show how the p-fluorophenylalanine moiety of the inhibitor is accommodated within the enzyme's specificity pockets, providing a structural basis for the inhibitor's selectivity.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the covalent modification of the target enzyme by Z-L-p-Fluoro-Phe-chloromethylketone. By comparing the mass of the native enzyme with the mass of the enzyme after incubation with the inhibitor, a mass shift corresponding to the addition of the inhibitor molecule can be detected.

Further analysis, often involving peptide mapping through liquid chromatography-mass spectrometry (LC-MS/MS), can pinpoint the exact amino acid residue that has been covalently modified. This provides definitive evidence of the inhibitor's mechanism of action and its target within the enzyme's active site.

Advanced Chemical Biology Approaches and Future Research Directions for Z L P Fluoro Phe Chloromethylketone

Design and Synthesis of Next-Generation Z-L-p-Fluoro-Phe-chloromethylketone Derivatives with Enhanced Potency and Selectivity

The development of next-generation inhibitors from the Z-L-p-Fluoro-Phe-chloromethylketone scaffold focuses on systematically modifying its core components to improve potency, selectivity, and pharmacokinetic properties. Synthetic strategies are centered on three main areas: the peptide backbone, the p-fluorophenyl side chain, and the chloromethylketone (CMK) warhead.

Key Synthetic Strategies:

Peptide Backbone Modification: Altering the peptide sequence recognized by the target protease can dramatically enhance selectivity. Replacing the single phenylalanine with di- or tri-peptide sequences can engage additional substrate-binding pockets on the target enzyme, leading to higher affinity and specificity. nih.gov

Side-Chain Diversification: While the para-fluoro substitution is a key feature, the synthesis of derivatives with fluorine at the ortho- or meta-positions can be explored to fine-tune electronic and steric interactions within the enzyme's active site. beilstein-journals.org Furthermore, creating derivatives with other halogen substitutions (e.g., chlorine, bromine) or different functional groups on the phenyl ring can modulate binding kinetics and cell permeability.

Warhead Optimization: The CMK group is a classic covalent warhead. However, its reactivity can be tuned. Synthesizing analogous acyloxymethyl ketones (AOMKs) or fluoromethylketones (FMKs) can alter the reaction mechanism and selectivity for the active site nucleophile (e.g., cysteine or serine), potentially reducing off-target reactivity. chemrxiv.org

The synthesis of these new derivatives often employs established and emerging techniques in organic chemistry. For instance, palladium-catalyzed cross-coupling reactions are instrumental for creating diverse fluorinated phenylalanine analogs. beilstein-journals.org Similarly, solid-phase peptide synthesis provides a modular and efficient route to assemble various peptide sequences before the final installation of the reactive warhead. chemrxiv.org

Table 1: Potential Modifications for Next-Generation Derivatives

| Component to Modify | Modification Strategy | Intended Outcome | Relevant Synthetic Method |

|---|---|---|---|

| Peptide Recognition Unit | Extend to di/tri-peptide (e.g., Phe-Ala, Phe-Leu) | Increased selectivity and potency | Solid-Phase Peptide Synthesis (SPPS) |

| Phenylalanine Ring | Alter fluorine position (ortho-, meta-); add other halogens | Modulate binding affinity and electronics | Negishi Cross-Coupling; Asymmetric Hydrogenation beilstein-journals.org |

| Reactive Warhead | Replace CMK with AOMK or FMK | Tune reactivity; enhance selectivity for Cys/Ser proteases | Diazomethane reaction followed by quenching with HCl/HF chemrxiv.org |

Integration into Activity-Based Protein Profiling (ABPP) for Protease Discovery

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology used to study enzyme function directly in native biological systems. scispace.comnih.gov An activity-based probe (ABP) typically consists of a reactive group (warhead) that covalently binds to an active enzyme, a recognition element, and a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging). nih.gov

Z-L-p-Fluoro-Phe-chloromethylketone is an ideal candidate to serve as the core of an ABP targeting certain proteases. The chloromethylketone acts as the irreversible warhead, while the fluorophenylalanine moiety provides specificity. To convert it into a fully functional ABP, a reporter tag must be attached via a linker. Modern ABPP strategies often utilize "click chemistry" for this step, where a small, bioorthogonal handle (like an alkyne or azide) is incorporated into the probe. nih.gov This two-step approach allows the probe to label its target in a complex biological sample first, followed by the attachment of a reporter tag for visualization or purification. scispace.com

Designing an ABP from the Z-L-p-Fluoro-Phe-chloromethylketone Scaffold:

Synthesis of a Click-Enabled Probe: The N-terminal benzyloxycarbonyl (Z-group) is replaced with a linker containing a terminal alkyne or azide (B81097) group.

Labeling: The resulting probe is incubated with a proteome (e.g., cell lysate or live cells), where it covalently labels active target proteases.

Reporter Tagging: A reporter molecule containing the complementary click handle (e.g., an azide-biotin or alkyne-fluorophore) is added, leading to its attachment to the probe-enzyme complex via a copper-catalyzed or strain-promoted cycloaddition reaction.

Analysis: Labeled proteins can be visualized by in-gel fluorescence or enriched using streptavidin beads for identification by mass spectrometry. nih.gov

This approach enables the identification of novel proteases that recognize the p-fluorophenylalanine motif and can be used to profile changes in protease activity across different cellular states.

Development of Novel Methodologies for Studying Inhibitor Metabolism and Reactivity in Complex Biological Milieux

Understanding how an inhibitor is metabolized and what off-targets it may have is crucial. The fluorine atom in Z-L-p-Fluoro-Phe-chloromethylketone offers a unique handle for such studies. While fluorination can block metabolism at the site of substitution, it does not render the entire molecule metabolically inert. nih.gov

Advanced analytical techniques are required to trace the fate of the inhibitor in complex systems:

¹⁹F-NMR Spectroscopy: The fluorine atom provides a sensitive and specific NMR signature. This allows for the tracking of the parent compound and any fluorine-containing metabolites in cell extracts or even in vivo without interference from other biological molecules.

Mass Spectrometry-Based Proteomics: This is the primary tool for identifying the direct protein targets of the inhibitor. By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are covalently modified by the chloromethylketone warhead. Isotopic labeling strategies, such as isoTOP-ABPP, can further refine target identification and pinpoint the exact site of modification on the protein. nih.gov

Metabolite Profiling: Liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify metabolites. A key concern with some fluorinated compounds is metabolic defluorination, which can sometimes lead to the formation of toxic byproducts like fluoroacetic acid. nih.gov Studying the metabolic profile is essential to assess this risk and understand the compound's stability. nih.gov

These methods provide a comprehensive picture of the inhibitor's selectivity, stability, and potential liabilities within a biological context.

Exploration of Z-L-p-Fluoro-Phe-chloromethylketone as a Scaffold for Multifunctional Probes

The core structure of Z-L-p-Fluoro-Phe-chloromethylketone can be elaborated to create multifunctional probes that do more than just inhibit. By "grafting" additional functionalities onto the scaffold, probes can be designed for simultaneous imaging, target identification, and inhibition. researchgate.net

Examples of Multifunctional Probe Design:

Inhibitor-PET Imaging Agents: The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F. This converts the inhibitor into a probe for Positron Emission Tomography (PET), allowing for non-invasive, whole-body imaging of target protease activity in living subjects. The synthesis of such radiolabeled probes is a well-established strategy for developing diagnostic tools. beilstein-journals.org

Dual-Purpose ABPs: As described in section 9.2, an ABP is inherently multifunctional, providing both inhibition and a handle for detection.

Photo-activatable Probes: The scaffold could be modified to include a photo-caged group, allowing for spatial and temporal control over its inhibitory activity. The inhibitor would remain inactive until illuminated with a specific wavelength of light, enabling researchers to study the acute effects of protease inhibition in specific cellular locations or at precise times.

These advanced probes transform the inhibitor from a simple blocking agent into a sophisticated tool for interrogating complex biological processes.

Leveraging Structural Insights for De Novo Inhibitor Design Strategies

De novo design involves creating novel molecules tailored to a specific biological target, often with the aid of computational modeling. arxiv.org Once the crystal structure of a target protease in complex with Z-L-p-Fluoro-Phe-chloromethylketone is obtained, this structural information becomes a powerful blueprint for designing new, improved inhibitors.

The design process typically follows these steps:

Structural Analysis: The high-resolution crystal structure reveals the precise molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between the inhibitor and the enzyme's active site.

Computational Modeling: Using the inhibitor's bound conformation as a starting point, computational chemists can model modifications to the scaffold. Algorithms can explore vast virtual chemical spaces to identify novel functional groups or peptide sequences that could form more optimal interactions with the target, thereby increasing potency and selectivity. arxiv.orgrsc.org

Scaffold-Based Design: The core Z-L-p-Fluoro-Phe-chloromethylketone structure can be used as a fixed scaffold. Key interacting residues from a known potent peptide inhibitor can be "grafted" onto this scaffold to combine its favorable properties (like the reactive warhead and fluorinated anchor) with the high affinity of a different recognition motif. researchgate.netrsc.org Fragment-based approaches can also be used, where small molecular fragments are computationally "grown" from the scaffold to fill unoccupied pockets in the active site. nih.gov

This iterative cycle of design, synthesis, and testing, guided by structural biology and computational chemistry, can accelerate the discovery of drug candidates with superior properties compared to the original lead compound. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Z-L-p-Fluoro-Phe-chloromethylketone, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Key steps include coupling with HATU/DIPEA in DMF and cleavage with TFA. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS). Structural confirmation requires H/C NMR, with attention to the chloro-methylketone moiety’s distinct signals at δ 4.1–4.3 ppm (CHCl) and 8.2–8.4 ppm (Z-group aromatic protons) .

Q. How is Z-L-p-Fluoro-Phe-chloromethylketone applied in enzyme inhibition studies?

- Methodological Answer : The compound acts as an irreversible inhibitor of serine proteases like thrombin. Protocols involve pre-incubating the enzyme with the inhibitor (1–10 µM) in Tris-HCl buffer (pH 7.4) at 25°C. Residual activity is measured using chromogenic substrates (e.g., Tos-Gly-Pro-Arg-pNA). IC values are calculated via nonlinear regression, accounting for time-dependent inactivation kinetics. Control experiments must include solvent-only and active-site titrants (e.g., p-nitrophenylguanidinobenzoate) to confirm specificity .

Advanced Research Questions

Q. What structural features of Z-L-p-Fluoro-Phe-chloromethylketone confer selectivity for thrombin over trypsin-like proteases?

- Methodological Answer : X-ray crystallography (1.9 Å resolution) reveals a hydrophobic cage in thrombin’s active site (Ile174, Trp215, Leu99) that accommodates the p-fluoro-phenyl group. The Z-group’s steric bulk and chlorine’s electronegativity enhance binding via π-π stacking and halogen bonding. Comparative studies with trypsin show weaker interactions due to trypsin’s narrower S1 pocket (lacking Trp60D insertion loop). Molecular dynamics simulations (AMBER force field) further highlight thrombin’s Tyr-Pro-Pro-Trp loop (residues 60A–60D) as critical for selectivity .

Q. How should researchers resolve contradictions in reported inhibitory efficiencies (e.g., varying IC values across studies)?

- Methodological Answer : Discrepancies often arise from differences in:

- Enzyme sources : Recombinant vs. plasma-derived thrombin (post-translational modifications affect activity).

- Assay conditions : Ionic strength (e.g., 150 mM NaCl vs. low-salt buffers) alters binding kinetics.

- Pre-incubation time : Irreversible inhibitors require equilibration (≥30 mins) for accurate IC.

Standardize protocols using commercial α-thrombin (e.g., Haematologic Technologies Inc.) and validate via active-site titration. Report exact buffer compositions and pre-treatment steps to ensure reproducibility .

Q. What strategies mitigate off-target effects when using Z-L-p-Fluoro-Phe-chloromethylketone in cellular models?

- Methodological Answer : To minimize nonspecific alkylation:

- Use low concentrations (≤5 µM) and short exposure times (≤2 hrs).

- Include negative controls (e.g., chloromethylketone derivatives lacking the Z-group).

- Validate specificity via CRISPR knockouts of target proteases or rescue experiments with inhibitor-resistant mutants. LC-MS/MS proteomics (e.g., ABPP-based profiling) identifies off-target modifications .

Q. How can computational modeling guide the design of Z-L-p-Fluoro-Phe-chloromethylketone analogs with improved pharmacokinetics?

- Methodological Answer : Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., halogen type, ketone position) with bioavailability. ADMET predictors (e.g., SwissADME) optimize logP (target ≤3) and PSA (≤90 Ų) for blood-brain barrier penetration. MD simulations (GROMACS) assess metabolic stability by tracking hydrolysis rates of the chloromethylketone group in simulated plasma .

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.